Tas-117

Description

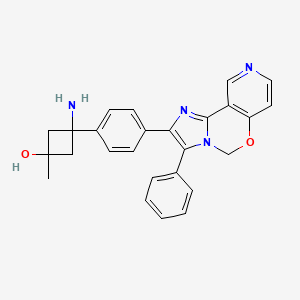

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFGVDXMHWGOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402602-94-1 | |

| Record name | TAS-117 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-117 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pifusertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pifusertib's Downstream Signaling: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifusertib (TAS-117) is a potent and selective allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B). As a central node in cellular signaling, Akt regulates a multitude of processes critical for cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt/mTOR pathway, of which Akt is a key component, is a frequent event in a wide range of human cancers. Pifusertib's mechanism of action, therefore, holds significant therapeutic promise. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by Pifusertib, focusing on its induction of apoptosis, autophagy, and endoplasmic reticulum (ER) stress. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades to serve as a comprehensive resource for researchers in the field.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs cell fate. Akt, a serine/threonine-specific protein kinase, exists in three isoforms (Akt1, Akt2, and Akt3) and acts as a central hub, receiving signals from upstream receptor tyrosine kinases and PI3K, and relaying them to a vast network of downstream effectors. In many malignancies, this pathway is constitutively active, promoting cell survival and resistance to therapy. Pifusertib, by allosterically inhibiting all three Akt isoforms, effectively shuts down this pro-survival signaling, leading to a cascade of events that culminate in cell cycle arrest and cell death. This guide will dissect the key downstream consequences of Pifusertib-mediated Akt inhibition.

Data Presentation: Pifusertib's Potency Across Cancer Cell Lines

Pifusertib demonstrates potent inhibitory activity against all three Akt isoforms. The half-maximal inhibitory concentrations (IC50) are crucial for determining the effective dosage in experimental models.

| Target | IC50 (nM) |

| Akt1 | 4.8 |

| Akt2 | 1.6 |

| Akt3 | 44 |

Table 1: In vitro inhibitory activity of Pifusertib against Akt isoforms.

The cytotoxic effects of Pifusertib have been evaluated across various cancer cell lines. The IC50 values for cell viability are dependent on the specific cell line and the duration of exposure. While a comprehensive, unified table of Pifusertib's IC50 values across all tested cancer cell lines is not publicly available in a single repository, data from various studies indicate a wide range of sensitivities, often correlating with the activation status of the PI3K/Akt pathway. Researchers are encouraged to consult specific publications related to their cancer type of interest for detailed IC50 values.

Core Downstream Signaling Pathways

The inhibition of Akt by Pifusertib triggers a complex and interconnected network of downstream signaling events, primarily leading to apoptosis, autophagy, and endoplasmic reticulum (ER) stress.

Induction of Apoptosis

By inhibiting Akt, Pifusertib disinhibits pro-apoptotic factors that are normally suppressed by Akt's survival signals. This leads to the activation of the intrinsic apoptotic pathway.

Key Molecular Events:

-

Inhibition of Bad Phosphorylation: Akt normally phosphorylates and inactivates the pro-apoptotic Bcl-2 family member, Bad. Pifusertib treatment prevents this phosphorylation, allowing Bad to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases pro-apoptotic proteins like Bax and Bak, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Activation of Caspase Cascade: The release of cytochrome c from the mitochondria following MOMP triggers the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

PARP Cleavage: Activated caspase-3 and -7 cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair and conserve energy for the apoptotic process.

Induction of Autophagy

Autophagy is a catabolic process that involves the degradation of cellular components within lysosomes. While often a survival mechanism, sustained or excessive autophagy can lead to cell death. Pifusertib's inhibition of the Akt/mTOR pathway is a potent trigger for autophagy.

Key Molecular Events:

-

mTORC1 Inhibition: Akt is a key activator of the mTORC1 complex. Pifusertib-mediated Akt inhibition leads to the deactivation of mTORC1.

-

ULK1 Complex Activation: mTORC1 normally phosphorylates and inhibits the ULK1 complex, which is essential for the initiation of autophagy. With mTORC1 inhibited, the ULK1 complex is activated.

-

Beclin-1 and PI3K Class III Complex Activation: The activated ULK1 complex phosphorylates components of the Beclin-1/VPS34 (Class III PI3K) complex. This complex generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other autophagy-related (Atg) proteins.

-

LC3 Conversion: The elongation and closure of the autophagosome are marked by the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is incorporated into the autophagosome membrane.

Induction of Endoplasmic Reticulum (ER) Stress

The ER is responsible for protein folding and modification. An imbalance between the load of newly synthesized proteins and the folding capacity of the ER leads to ER stress and the activation of the Unfolded Protein Response (UPR). Akt inhibition can exacerbate ER stress, particularly in cancer cells with high rates of protein synthesis.

Key Molecular Events:

The UPR is mediated by three ER-resident transmembrane sensors: PERK, IRE1α, and ATF6.

-

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).

-

IRE1α Pathway: Activated IRE1α possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain. This fragment acts as a transcription factor to induce the expression of ER chaperones.

The precise mechanisms by which Pifusertib-mediated Akt inhibition leads to the activation of these UPR sensors are still under investigation but are thought to involve alterations in cellular metabolism and protein synthesis rates.

Experimental Protocols: Western Blot Analysis

Western blotting is a fundamental technique to assess the phosphorylation status and expression levels of key proteins in the signaling pathways affected by Pifusertib.

Objective: To detect changes in the phosphorylation of Akt and downstream targets, as well as markers of apoptosis, autophagy, and ER stress in cancer cells treated with Pifusertib.

Materials:

-

Cancer cell line of interest

-

Pifusertib (this compound)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Antibodies:

| Target Protein | Host | Dilution | Supplier (Cat. No.) |

| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology (#4060) |

| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology (#4691) |

| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology (#9664) |

| PARP | Rabbit | 1:1000 | Cell Signaling Technology (#9542) |

| LC3B | Rabbit | 1:1000 | Cell Signaling Technology (#2775) |

| Beclin-1 | Rabbit | 1:1000 | Cell Signaling Technology (#3495) |

| Phospho-PERK | Rabbit | 1:1000 | Cell Signaling Technology (#3179) |

| Phospho-IRE1α | Rabbit | 1:1000 | Abcam (ab124945) |

| ATF6 | Rabbit | 1:1000 | Proteintech (24169-1-AP) |

| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich (A5441) |

Table 2: Recommended primary antibodies for Western blot analysis. Dilutions are starting recommendations and should be optimized.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of Pifusertib or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

Conclusion

Pifusertib represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the potent inhibition of Akt. This guide has detailed the critical downstream signaling pathways—apoptosis, autophagy, and ER stress—that are consequently activated. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers investigating the multifaceted effects of Pifusertib and its potential applications in cancer therapy. Further research into the intricate crosstalk between these pathways and the identification of predictive biomarkers will be crucial for optimizing the clinical utility of this promising agent.

Tas-117: A Technical Guide to a Pan-Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-117, also known as Pifusertib, is a potent and selective, orally bioavailable, allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. By binding to a pocket in the pleckstrin homology (PH) domain of Akt, this compound locks the kinase in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation. This mechanism of action effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays relevant to its evaluation.

Mechanism of Action

This compound is a non-ATP competitive inhibitor that selectively targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Its allosteric mechanism of action confers a high degree of selectivity for Akt over other kinases.[2] By preventing the conformational changes required for Akt activation, this compound effectively inhibits the phosphorylation of a multitude of downstream substrates, including Proline-Rich Akt Substrate of 40 kDa (PRAS40), a key event in the suppression of the PI3K/Akt/mTOR signaling pathway.[2][3]

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent and selective inhibition of all three Akt isoforms.

| Target | IC50 (nM) |

| Akt1 | 4.8 |

| Akt2 | 1.6 |

| Akt3 | 44 |

| Data from a non-peer-reviewed source.[4] |

Clinical Efficacy in Solid Tumors

This compound has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors.

| Trial Phase | Cancer Type | Dosing Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Phase II | Advanced Solid Tumors with PI3K/Akt mutations | 16 mg daily (GI cancers) or 24 mg 4 days on/3 days off (non-GI cancers) | 8% | 23% | 1.4 months | 4.8 months |

| Phase I | Advanced Solid Tumors | Dose escalation (up to 32 mg/day) | - | 61.5% (PIK3CA-mutated endometrial cancer), 80.0% (AKT-altered endometrial cancer), 37.5% (ovarian clear cell carcinoma) | - | - |

| [5] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified Akt kinases, based on common methodologies for allosteric inhibitors.

Materials:

-

Purified, active Akt1, Akt2, or Akt3 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Specific peptide substrate for Akt

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white opaque microplates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control. Add the purified Akt enzyme and peptide substrate solution. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability/Growth Inhibition Assay (NCI-60 Sulforhodamine B Protocol)

This protocol describes the methodology used in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen to determine the growth inhibitory effects of compounds.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. benchchem.com [benchchem.com]

In Vitro Anti-proliferative Activity of Tas-117: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-117, also known as Pifusertib, is a potent and highly selective, orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a frequent event in tumorigenesis, playing a crucial role in cell proliferation, survival, and metabolism.[1][5] this compound has demonstrated significant anti-proliferative activity across a range of human cancer cell lines in vitro, including breast, ovarian, gastric, endometrial, lung, and multiple myeloma cancers.[1][3][5][6] This technical guide provides a comprehensive overview of the in vitro anti-proliferative properties of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a non-ATP competitive, allosteric inhibitor of Akt.[3] By binding to an allosteric site, it locks Akt in an inactive conformation, thereby preventing its phosphorylation and subsequent activation.[5] This blockade of Akt signaling leads to the inhibition of downstream effector proteins responsible for cell growth and survival.[3] The primary mechanism of its anti-proliferative effect is the induction of G0/G1 cell cycle arrest and apoptosis.[7] Additionally, this compound has been observed to induce autophagy and endoplasmic reticulum (ER) stress in cancer cells.[7]

Quantitative Anti-proliferative Activity

This compound exhibits potent inhibitory activity against the three Akt isoforms, with specific IC50 values as detailed in the table below. Its anti-proliferative effects have been documented in a variety of cancer cell lines, particularly those with genetic alterations in the PI3K/Akt pathway, such as PIK3CA mutations, PTEN loss, and HER2 amplification.[1]

Table 1: In Vitro Potency of this compound Against Akt Isoforms

| Target | IC50 (nM) |

| Akt1 | 4.8 |

| Akt2 | 1.6 |

| Akt3 | 44 |

Data sourced from references[2][8][9].

Table 2: Summary of In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

| Multiple Myeloma | MM.1S, MM.1R, OPM1, H929 | Significant growth inhibition, G0/G1 arrest, apoptosis | [7] |

| Ovarian Cancer | A2780 | Enhanced cytotoxicity of cisplatin, SN38, and fluorouracil | [10] |

| Gastric Cancer | NCI-N87, 4-1ST | Synergistic growth inhibition with everolimus (B549166) and lapatinib | [10] |

| Breast Cancer | KPL-4 | Antitumor activity demonstrated in xenograft models | [3][5] |

| Lung Cancer | - | Mentioned as a sensitive cancer type | [1][3] |

| Endometrial Cancer | - | Mentioned as a sensitive cancer type | [1][3] |

Note: Specific IC50 values for many of the cancer cell lines are not publicly available in the reviewed literature.

Signaling Pathway

This compound exerts its anti-proliferative effects by directly inhibiting Akt within the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of normal cellular processes and is frequently hyperactivated in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anti-proliferative activity of this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and differentiates viable, early apoptotic, late apoptotic, and necrotic cells using propidium iodide (PI).

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect cells by trypsinization, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-proliferative activity of a compound like this compound.

Conclusion

This compound is a potent and selective allosteric Akt inhibitor with significant in vitro anti-proliferative activity against a variety of human cancer cell lines. Its mechanism of action, centered on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, leads to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other Akt inhibitors in a preclinical setting. Further studies to elucidate the specific IC50 values across a broader panel of cancer cell lines will be valuable for identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. rsc.org [rsc.org]

- 2. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endometrial cancer cell lines are sensitive to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taxane-Platin Resistant Lung Cancers Co-develop Hypersensitivity to JumonjiC Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tas-117: A Technical Guide to Akt Isoform Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of Tas-117 (Pifusertib) against the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). This compound is a potent, selective, and orally active allosteric inhibitor of Akt, a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5] Understanding the specific inhibitory profile of this compound is crucial for its development as a targeted cancer therapeutic.

Inhibitory Potency (IC50) of this compound against Akt Isoforms

The half-maximal inhibitory concentration (IC50) values of this compound for each Akt isoform have been determined through in vitro enzyme assays.[1] These values quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of each Akt isoform.

| Target Isoform | IC50 Value (nM) |

| Akt1 | 4.8[1][2][3][4][6] |

| Akt2 | 1.6[1][2][3][4][6] |

| Akt3 | 44[1][2][3][4][6] |

Table 1: IC50 values of this compound for Akt isoforms.

Experimental Protocols

The determination of IC50 values for kinase inhibitors like this compound typically involves a biochemical kinase assay. While the specific protocol for this compound is proprietary, a representative method based on common industry practices is an ELISA-based in vitro kinase assay.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (this compound) against purified Akt1, Akt2, and Akt3 kinases.

Principle: This assay quantifies the phosphorylation of a peptide substrate by an Akt kinase in the presence of varying concentrations of the inhibitor. The level of phosphorylation is detected using a specific antibody, and the signal is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 (active)

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP solution

-

Akt peptide substrate (e.g., a peptide with the Akt consensus phosphorylation motif)

-

96-well microplate (high-binding)

-

Wash Buffer (e.g., TBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., Wash Buffer with 1% BSA)

-

Phospho-Akt substrate-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Substrate Coating: A 96-well plate is coated with the Akt peptide substrate.

-

Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

-

Kinase Reaction:

-

A serial dilution of this compound is prepared.

-

The recombinant Akt enzyme is added to the wells, followed by the diluted this compound.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated to allow for substrate phosphorylation.

-

-

Detection:

-

The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

-

After incubation and washing, an HRP-conjugated secondary antibody is added.

-

A TMB substrate is added, which develops a color in the presence of HRP.

-

-

Data Analysis:

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11][12] this compound targets Akt, a central kinase in this pathway.

This compound Phase II Clinical Trial Workflow

The clinical development of this compound involves multi-phase trials to evaluate its safety and efficacy.[7][10][11][12][13][14] The following diagram illustrates a generalized workflow for a Phase II study.

References

- 1. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Targeted therapy of the AKT kinase inhibits esophageal squamous cell carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Pifusertib's Dual Impact on Apoptosis and Autophagy: A Technical Guide

An In-depth Examination of the Core Mechanisms and Experimental Methodologies for Researchers and Drug Development Professionals

Pifusertib (TAS-117), a potent and selective allosteric inhibitor of AKT, has emerged as a promising agent in cancer therapy. Its mechanism of action involves the induction of two critical cellular processes: apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular effects of Pifusertib on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Pifusertib exerts its effects by targeting a central node in cellular signaling, the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, promoting uncontrolled cell division and resistance to cell death.[2]

Pifusertib, as a pan-Akt inhibitor, effectively blocks the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3).[3] This inhibition prevents the phosphorylation of downstream Akt substrates, leading to the modulation of key cellular processes, including the induction of apoptosis and autophagy.[3]

Pifusertib's Effect on Apoptosis: Triggering Programmed Cell Death

Pifusertib promotes apoptosis, or programmed cell death, in cancer cells through a multi-faceted approach that involves cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Induction of G0/G1 Cell Cycle Arrest

Treatment with Pifusertib leads to an arrest of cancer cells in the G0/G1 phase of the cell cycle.[3] This halt in cell cycle progression is a critical precursor to the initiation of apoptosis.

Modulation of Apoptotic Regulators

The pro-apoptotic effects of Pifusertib are mediated by its influence on key proteins that regulate the apoptotic cascade. Specifically, Pifusertib treatment leads to:

-

Activation of Caspases: Pifusertib induces the cleavage, and therefore activation, of initiator caspases such as caspase-8 and executioner caspases like caspase-3.[3]

-

Cleavage of PARP: The activation of executioner caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

-

Regulation of Bcl-2 Family Proteins: While direct modulation of Bcl-2 family proteins by Pifusertib is an area of ongoing investigation, the inhibition of Akt, a known regulator of this family, suggests an indirect influence on the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2]

The culmination of these events is the dismantling of the cell in a controlled manner, a characteristic feature of apoptosis.

Pifusertib's Role in Autophagy: A Double-Edged Sword

In addition to apoptosis, Pifusertib also induces autophagy, a cellular recycling process. The interplay between Pifusertib-induced autophagy and apoptosis is complex and can be context-dependent.

Inhibition of mTORC1 Signaling

The primary mechanism by which Pifusertib induces autophagy is through the inhibition of the mTORC1 complex, a downstream effector of Akt.[1] mTORC1 is a negative regulator of autophagy; its inhibition by Pifusertib unleashes the autophagic machinery.

Key Markers of Autophagy Induction

The induction of autophagy by Pifusertib can be monitored by observing changes in key autophagic markers:

-

LC3 Conversion: An increase in the conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.

-

p62/SQSTM1 Degradation: The autophagic cargo receptor p62/SQSTM1 is degraded during the autophagic process. A decrease in p62 levels can, therefore, indicate an increase in autophagic flux.

Quantitative Data on Pifusertib's Effects

The following tables summarize the quantitative data on the cytotoxic, pro-apoptotic, and pro-autophagic effects of Pifusertib in various cancer cell lines.

Table 1: Cytotoxicity of Pifusertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| MM.1S | Multiple Myeloma | 4.8 | [3] |

| H929 | Multiple Myeloma | 1.6 | [3] |

| U266 | Multiple Myeloma | 44 | [3] |

Table 2: Induction of Apoptosis by Pifusertib

| Cell Line | Pifusertib Concentration | Duration of Treatment | Percentage of Apoptotic Cells (Annexin V+) | Reference |

| MM.1S | 1 µM | 48 hours | Increased | [3] |

| H929 | 1 µM | 48 hours | Increased | [3] |

Table 3: Modulation of Apoptosis and Autophagy Markers by Pifusertib

| Marker | Effect of Pifusertib Treatment | Method of Detection | Reference |

| Cleaved Caspase-8 | Increased | Western Blot | [3] |

| Cleaved Caspase-3 | Increased | Western Blot | [3] |

| Cleaved PARP | Increased | Western Blot | [3] |

| LC3-II | Increased | Western Blot | |

| p-Akt | Decreased | Western Blot | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Western Blotting for Apoptosis and Autophagy Markers

Objective: To detect changes in the expression and cleavage of proteins involved in apoptosis (e.g., PARP, caspases) and autophagy (e.g., LC3) following Pifusertib treatment.

Materials:

-

Cancer cell lines (e.g., MM.1S, H929)

-

Pifusertib (this compound)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-LC3B, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Pifusertib or vehicle control for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after Pifusertib treatment.

Materials:

-

Cancer cell lines

-

Pifusertib

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with Pifusertib as described above.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Immunofluorescence for LC3 Puncta Formation

Objective: To visualize and quantify the formation of autophagosomes by detecting LC3 puncta.

Materials:

-

Cancer cell lines grown on coverslips

-

Pifusertib

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody (anti-LC3B)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with Pifusertib.

-

Fixation and Permeabilization: Fix the cells with PFA and then permeabilize them.

-

Blocking and Staining: Block non-specific binding sites and then incubate with primary and fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips with DAPI-containing mounting medium and acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of LC3 puncta per cell to assess the level of autophagy induction.

Conclusion

Pifusertib demonstrates a potent anti-cancer activity by concurrently inducing apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway. This technical guide provides a foundational understanding of Pifusertib's mechanisms of action and offers detailed protocols for its investigation. The provided quantitative data and visual representations of signaling pathways and experimental workflows serve as valuable resources for researchers and drug development professionals in the field of oncology. Further research is warranted to fully elucidate the intricate interplay between Pifusertib-induced apoptosis and autophagy and to explore its therapeutic potential in combination with other anti-cancer agents.

References

- 1. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Akt kinase inhibits apoptosis and changes in Bcl-2 and Bax expression induced by nitric oxide in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Tas-117: A Technical Guide to Target Validation in PIK3CA Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, with mutations in the PIK3CA gene being a common oncogenic driver. Tas-117 (also known as Pifusertib) is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). This technical guide provides an in-depth overview of the target validation for this compound in the context of PIK3CA-mutated cancers. It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on targeted therapies for cancers harboring PIK3CA mutations.

Introduction: The PI3K/Akt Pathway and the Role of this compound

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by mutations in genes such as PIK3CA, is a hallmark of many cancers. These mutations lead to constitutive activation of Akt, a serine/threonine kinase, which then phosphorylates a multitude of downstream substrates, promoting tumorigenesis.

This compound is an orally bioavailable, non-ATP competitive, allosteric inhibitor of Akt.[1][2] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like this compound bind to a distinct site on the protein, inducing a conformational change that prevents its activation.[3][4] This mechanism of action is thought to confer greater selectivity and potentially a different safety profile compared to other Akt inhibitors.[3][5] Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent in cancers with aberrant PI3K/Akt signaling, particularly those with activating PIK3CA mutations.[5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by binding to the pleckstrin homology (PH) domain of Akt, which is crucial for its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1. By binding to the PH domain, this compound locks Akt in an inactive conformation, preventing its phosphorylation and activation.[3] This leads to the inhibition of downstream signaling, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells with a dependency on the PI3K/Akt pathway.

Preclinical Data in PIK3CA Mutated Models

In Vitro Activity

This compound has demonstrated potent inhibitory activity against all three Akt isoforms in enzymatic assays. Furthermore, it has shown significant anti-proliferative effects in various human cancer cell lines harboring PIK3CA mutations.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Akt1 | Akt2 | Akt3 |

| IC₅₀ (nM) | 4.8 | 1.6 | 44 |

Data compiled from publicly available information.

In Vivo Efficacy in Xenograft Models

In preclinical xenograft models using human cancer cell lines with PIK3CA mutations, orally administered this compound has been shown to induce significant, dose-dependent anti-tumor effects. One notable example is the KPL-4 breast cancer xenograft model, which harbors a PIK3CA mutation.[5][7]

Clinical Validation in PIK3CA Mutated Solid Tumors

A phase 2 clinical trial (NCT03017521) evaluated the efficacy and safety of this compound in heavily pretreated patients with advanced solid tumors harboring PIK3CA or AKT1 mutations.[3][6]

Table 2: Summary of Phase 2 Clinical Trial of this compound in Patients with PI3K/Akt Aberrations

| Parameter | Details |

| Study Design | Single-arm, single-center, phase 2 trial. |

| Patient Population | 13 patients with advanced solid tumors refractory to standard chemotherapy, harboring PIK3CA or AKT1 mutations. |

| 12 patients had PIK3CA mutations (including E545K and H1047R).[6] | |

| Dosing Regimen | Gastrointestinal (GI) cancers: 16 mg daily. |

| Non-GI tumors: 24 mg on a 4 days on/3 days off schedule. | |

| Efficacy Endpoints | |

| Overall Response Rate (ORR) | 8% |

| Disease Control Rate (DCR) | 23% |

| Median Progression-Free Survival (PFS) | 1.4 months |

| Median Overall Survival (OS) | 4.8 months |

| Clinical Efficacy Highlights | Clinical efficacy was observed in patients with ovarian cancer (PIK3CA E545K mutation) and breast cancer (PIK3CA H1047R and AKT1 E17K mutations).[6] |

| Safety and Tolerability | Manageable toxicity profile. |

| Grade 3-4 Treatment-Related Adverse Events | Anorexia (8-9%) and hyperglycemia (16-17%).[3] |

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

-

Cell Culture: PIK3CA-mutated human cancer cell lines (e.g., KPL-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Study (General Protocol)

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[7]

-

Cell Implantation: A suspension of PIK3CA-mutated cancer cells (e.g., 5 x 10⁶ KPL-4 cells) is subcutaneously injected into the flank of each mouse.[8]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[8]

-

Drug Administration: this compound is administered orally at various doses and schedules. The control group receives a vehicle.

-

Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated Akt substrates).

Clinical Trial Protocol (Phase 2, NCT03017521)

-

Patient Selection: Eligible patients had histologically or cytologically confirmed recurrent or advanced solid cancers with specific PIK3CA mutations (E542X, E545K, Q546X, H1047X) or AKT1/2 amplifications or AKT1 E17K mutation, identified via next-generation sequencing.

-

Treatment Plan: Patients with GI cancers received 16 mg of this compound daily, while those with non-GI cancers received 24 mg on a 4 days on/3 days off schedule.

-

Efficacy Evaluation: Tumor response was assessed according to RECIST criteria. The primary endpoint was the overall response rate. Secondary endpoints included disease control rate, progression-free survival, and overall survival.

-

Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Conclusion and Future Directions

This compound has demonstrated a clear mechanism of action as an allosteric Akt inhibitor with preclinical and clinical activity in PIK3CA-mutated cancers. The phase 2 clinical trial data indicate that while monotherapy has limited efficacy in a heavily pretreated population, there is a signal of clinical benefit in specific patient subgroups with certain PIK3CA mutations.[6] The manageable safety profile of this compound suggests its potential for use in combination therapies.

Future research should focus on identifying predictive biomarkers to better select patients who are most likely to respond to this compound. Investigating this compound in combination with other targeted agents or chemotherapy is a promising strategy to overcome de novo and acquired resistance and to enhance its anti-tumor activity. Further clinical trials in earlier lines of therapy and in specific cancer types with a high prevalence of PIK3CA mutations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KPL-4 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

The Role of Tas-117 in Tumors with PTEN-Inactivating Mutations: A Technical Overview

Introduction

The phosphatase and tensin homolog (PTEN) gene is a critical tumor suppressor, and its inactivation through mutation or deletion is a frequent event in a wide range of human cancers.[1][2] PTEN functions as a negative regulator of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Loss of PTEN function leads to hyperactivation of this pathway, driving tumorigenesis and often conferring resistance to standard therapies.[4]

Tas-117 is a novel, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][3] By targeting a central node in the PI3K/AKT/mTOR pathway, this compound represents a promising therapeutic strategy for tumors harboring PTEN-inactivating mutations. This technical guide provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical development of this compound in the context of PTEN-deficient cancers.

Mechanism of Action of this compound in PTEN-Deficient Tumors

This compound is a non-ATP competitive inhibitor that binds to an allosteric site on the AKT kinase, leading to a conformational change that prevents its activation and subsequent phosphorylation of downstream substrates.[1][3] In tumors with inactivating PTEN mutations, the constitutive activation of PI3K leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits and activates AKT. By directly inhibiting AKT, this compound effectively blocks the oncogenic signals downstream of PTEN loss. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Preclinical studies have indicated that tumor cell lines with PTEN loss are sensitive to this compound.[1][5]

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the role of PTEN and the mechanism of action of this compound.

Preclinical and Clinical Data

While multiple sources state that preclinical studies have demonstrated the sensitivity of PTEN-deficient cancer cell lines to this compound, specific quantitative data from these studies, such as IC50 values in PTEN-null versus PTEN-wildtype cell lines and in vivo tumor growth inhibition in PTEN-deficient xenograft models, are not extensively available in the public domain.[1][5] Much of this information is attributed to "data on file" by the developing pharmaceutical company.[6][7]

A significant portion of the publicly available information on this compound in PTEN-deficient tumors comes from the design and rationale for an ongoing Phase 2 clinical trial.

Clinical Trial Data: NCT04770246

A key clinical investigation of this compound's efficacy is the Phase 2 clinical trial NCT04770246, which is specifically enrolling patients with advanced solid tumors harboring germline PTEN-inactivating mutations.[8][9]

| Parameter | Description |

| Trial Identifier | NCT04770246 |

| Title | A Phase 2 Study of this compound in Patients With Advanced Solid Tumors Harboring Germline PTEN Inactivating Mutations |

| Status | Recruiting |

| Phase | Phase 2 |

| Study Design | Open-label, single-arm study |

| Primary Objective | To evaluate the antitumor activity of this compound |

| Key Secondary Objectives | To evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics |

| Target Population | Patients with advanced or metastatic solid tumors (excluding primary brain tumors) with a confirmed germline PTEN inactivating mutation who have progressed after standard treatment. |

| Intervention | This compound administered orally |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in PTEN-deficient models are not publicly available. However, based on standard methodologies in cancer drug discovery, the following are likely the types of experiments conducted.

In Vitro Cell Viability Assays

-

Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines with varying PTEN status.

-

Methodology: A panel of human cancer cell lines with known PTEN mutational status (PTEN-null and PTEN-wildtype) would be treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability would be assessed using assays such as MTT, MTS, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) would be calculated for each cell line to determine the differential sensitivity.

Western Blot Analysis

-

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of AKT and its downstream targets.

-

Methodology: PTEN-deficient cancer cells would be treated with this compound for various times and at different concentrations. Cell lysates would be collected and subjected to SDS-PAGE and transferred to a membrane. The membrane would be probed with antibodies specific for phosphorylated AKT (at Ser473 and Thr308), total AKT, phosphorylated PRAS40, and other downstream effectors of the pathway.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Human cancer cell lines with PTEN-inactivating mutations would be implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, mice would be randomized to receive vehicle control or this compound orally at various doses and schedules. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised for pharmacodynamic analysis (e.g., Western blot for pAKT).

Clinical Trial Protocol: NCT04770246 Workflow

The following diagram outlines the general workflow for the NCT04770246 clinical trial.

References

- 1. d-nb.info [d-nb.info]

- 2. tandfonline.com [tandfonline.com]

- 3. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Tas-117: An In-Depth Analysis of Cellular Targets Beyond Akt Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-117 (Pifusertib) is a potent, orally bioavailable, allosteric pan-Akt inhibitor developed for the treatment of advanced solid tumors.[1][2][3] It exhibits high selectivity for all three Akt isoforms (Akt1, Akt2, and Akt3).[4][5] Extensive preclinical and clinical investigations have consistently highlighted its specific mechanism of action with minimal to no significant off-target kinase activity. This technical guide provides a comprehensive overview of the cellular targets of this compound, focusing on its high selectivity for Akt isoforms and the downstream consequences of this inhibition. While direct cellular targets beyond Akt1, Akt2, and Akt3 have not been prominently identified, this paper will delve into the experimental approaches used to establish this selectivity and the broader cellular implications of potent Akt pathway inhibition.

Introduction to this compound and the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. The three isoforms of Akt—Akt1, Akt2, and Akt3—share a high degree of homology but have some non-redundant functions.[3]

This compound is a non-ATP competitive, allosteric inhibitor that locks Akt in an inactive conformation. This mode of action contributes to its high specificity compared to ATP-competitive inhibitors, which can have a higher propensity for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3]

Quantitative Analysis of this compound Potency

The primary cellular targets of this compound are the three isoforms of the Akt kinase. The inhibitory potency of this compound against these isoforms has been quantified through biochemical assays.

| Target | IC50 (nM) |

| Akt1 | 4.8 |

| Akt2 | 1.6 |

| Akt3 | 44 |

| Data sourced from MedChemExpress.[6] |

Assessment of Off-Target Activity: Methodologies and Findings

Experimental Protocols for Kinase Selectivity Profiling

While specific proprietary data on the exact kinase panel used for this compound is not publicly detailed, the methodologies for such screens are well-established in the pharmaceutical industry. A typical approach to determine kinase inhibitor selectivity involves the following steps:

-

Broad Kinase Panel Screening: The inhibitor is tested against a large panel of recombinant kinases, often representing a significant portion of the human kinome. These screens are typically performed at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-target interactions.

-

Assay Formats: Various assay formats can be employed:

-

Radiometric Assays: These are considered a gold standard and measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

-

Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is proportional to kinase activity.[7]

-

Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.

-

-

Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value. This allows for a quantitative comparison of the inhibitor's potency against its intended targets versus any off-targets.

-

Cell-Based Target Engagement Assays: To confirm that the inhibitor interacts with its intended target in a cellular context, techniques such as the NanoBRET™ Target Engagement Assay can be used. This method measures the binding of the inhibitor to a NanoLuc® luciferase-tagged kinase in living cells.

Findings on this compound Selectivity

The collective evidence from multiple studies indicates that when this compound was subjected to such rigorous screening, no significant inhibition of other kinases, including the closely related PI3K and mTOR, was observed.[5] This high degree of selectivity is a notable feature of this compound.

Cellular Effects Beyond Direct Akt Inhibition: Downstream Pathway Modulation

While this compound does not appear to have direct off-target kinase binding partners, its potent inhibition of Akt leads to a cascade of effects on downstream cellular signaling. These are not off-target effects in the traditional sense but are crucial cellular consequences beyond the initial binding event.

This compound has been shown to inhibit the phosphorylation of several key Akt substrates, including:

-

Proline-rich Akt substrate of 40 kDa (PRAS40): A component of the mTORC1 complex.[2]

-

Forkhead box protein O1 (FOXO1): A transcription factor involved in apoptosis and cell cycle arrest.[5]

-

B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD): A pro-apoptotic protein.

-

Glycogen synthase kinase 3 (GSK3): A kinase involved in multiple cellular processes.[5]

The inhibition of these downstream signaling events is the mechanism through which this compound exerts its anti-tumor effects, including inducing G0/G1 cell cycle arrest and apoptosis.[8]

Visualizing the Cellular Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing kinase inhibitor selectivity.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Clinical Safety Profile: On-Target vs. Potential Off-Target Effects

The adverse events observed in clinical trials of this compound are generally consistent with its on-target inhibition of the Akt pathway. The most common treatment-related adverse events include hyperglycemia, rash (maculopapular), and anorexia.[4][9]

-

Hyperglycemia: Akt plays a crucial role in insulin (B600854) signaling and glucose metabolism. Inhibition of Akt is expected to lead to increased blood glucose levels.

-

Rash: The Akt pathway is involved in skin homeostasis, and dermatological toxicities are a known class effect of Akt inhibitors.

The absence of a broad range of unexpected toxicities in clinical trials further supports the high selectivity of this compound and the lack of clinically significant off-target effects.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

Navigating the Labyrinth of Resistance: A Technical Guide to Pifusertib Evasion Mechanisms

For Immediate Release

A Deep Dive into Pifusertib Resistance for the Scientific Community

This technical guide offers an in-depth exploration of the molecular mechanisms underlying resistance to Pifusertib (TAS-117), a potent and selective allosteric AKT inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current preclinical and clinical findings to provide a comprehensive understanding of how cancer cells evade the therapeutic pressures of AKT inhibition. Through a combination of detailed data presentation, experimental protocols, and pathway visualizations, this guide aims to equip the scientific community with the knowledge to anticipate and overcome resistance to this class of targeted therapies.

Introduction to Pifusertib and the Challenge of Drug Resistance

Pifusertib is a promising therapeutic agent that targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various cancers.[1] As an allosteric inhibitor, Pifusertib offers a high degree of selectivity for all three AKT isoforms (AKT1, 2, and 3).[2] Despite its therapeutic potential, the emergence of both intrinsic and acquired resistance presents a significant clinical challenge, limiting the long-term efficacy of Pifusertib as a monotherapy.[3][4] Understanding the intricate mechanisms by which tumors develop resistance is paramount for the rational design of combination therapies and the development of next-generation inhibitors.

Known Mechanisms of Resistance to Allosteric AKT Inhibitors

Preclinical research has identified several key mechanisms that contribute to resistance to allosteric AKT inhibitors, which are highly relevant to Pifusertib. These can be broadly categorized as on-target alterations, activation of bypass signaling pathways, and phenotypic changes.

On-Target Alterations: The Rise of AKT3

A prominent mechanism of acquired resistance to allosteric AKT inhibitors involves the upregulation of the AKT3 isoform.[5][6] While Pifusertib inhibits all three AKT isoforms, a significant increase in AKT3 expression can effectively titrate the drug and restore downstream signaling. This upregulation is often an adaptive and reversible process, potentially driven by epigenetic reprogramming.[7]

Bypass Tracts: Activation of Parallel Signaling Pathways

Cancer cells can develop resistance by rewiring their signaling networks to activate parallel pathways that bypass the need for AKT signaling. A key mechanism observed is the hyper-phosphorylation and activation of multiple Receptor Tyrosine Kinases (RTKs), including EGFR, HER2, and others.[8][9] This reactivation of upstream signaling can converge on downstream effectors, thereby maintaining cell survival and proliferation.

Phenotypic Plasticity: The Emergence of Cancer Stemness

Acquired resistance to AKT inhibitors has been linked to an enrichment of cancer stem cells (CSCs).[8] This is characterized by the upregulation of stem cell regulators, which contributes to a more aggressive and therapy-refractory tumor phenotype.

Quantitative Data on Resistance to Allosteric AKT Inhibitors

While specific quantitative data for Pifusertib-resistant cell lines are limited in publicly available literature, studies on the structurally similar allosteric AKT inhibitor MK-2206 provide valuable insights. The following table summarizes the typical changes in drug sensitivity and protein expression observed in resistant cell lines.

| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Key Molecular Alteration | Reference |

| T47D (Parental) | MK-2206 | ~0.5 | - | - | [10] |

| T47D R (Resistant) | MK-2206 | >5 | >10 | Marked upregulation of AKT3 expression | [10] |

| MDA-MB-468 (Parental) | MK-2206 | ~1 | - | - | [10] |

| MDA-MB-468 R (Resistant) | MK-2206 | >10 | >10 | Upregulation of AKT3 expression | [10] |

Note: This data is for the allosteric AKT inhibitor MK-2206 and is presented as a surrogate for Pifusertib due to the lack of specific public data.

Visualizing Resistance Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex interactions involved in Pifusertib resistance, the following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating these mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Pifusertib resistance.

Generation of Pifusertib-Resistant Cell Lines

-

Cell Culture: Culture sensitive parental cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Initial Drug Exposure: Begin by treating the cells with Pifusertib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

Dose Escalation: Gradually increase the concentration of Pifusertib in the culture medium in a stepwise manner over several months. Allow the cells to recover and resume normal growth before each dose escalation.

-

Selection of Resistant Clones: Once cells are able to proliferate in a high concentration of Pifusertib (e.g., 5-10 µM), isolate single-cell clones by limiting dilution or by using cloning cylinders.

-

Expansion and Maintenance: Expand the resistant clones and continuously culture them in the presence of the high concentration of Pifusertib to maintain the resistant phenotype.

-

Verification of Resistance: Regularly assess the IC50 of the resistant cell lines compared to the parental cells using a cell viability assay to confirm the resistant phenotype.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Pifusertib for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-